Cyclopropanecarboxylic acid {1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-amide Cyclopropanecarboxylic acid {1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-amide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16229459
InChI: InChI=1S/C18H26BNO3/c1-12(20-16(21)14-6-7-14)13-8-10-15(11-9-13)19-22-17(2,3)18(4,5)23-19/h8-12,14H,6-7H2,1-5H3,(H,20,21)
SMILES:
Molecular Formula: C18H26BNO3
Molecular Weight: 315.2 g/mol

Cyclopropanecarboxylic acid {1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-amide

CAS No.:

Cat. No.: VC16229459

Molecular Formula: C18H26BNO3

Molecular Weight: 315.2 g/mol

* For research use only. Not for human or veterinary use.

Cyclopropanecarboxylic acid {1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-amide -

Specification

Molecular Formula C18H26BNO3
Molecular Weight 315.2 g/mol
IUPAC Name N-[1-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]cyclopropanecarboxamide
Standard InChI InChI=1S/C18H26BNO3/c1-12(20-16(21)14-6-7-14)13-8-10-15(11-9-13)19-22-17(2,3)18(4,5)23-19/h8-12,14H,6-7H2,1-5H3,(H,20,21)
Standard InChI Key DFEYZRKAMWWNRK-UHFFFAOYSA-N
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)C(C)NC(=O)C3CC3

Introduction

CompoundCAS NumberMolecular FormulaMolecular Weight (g/mol)
Cyclopropanecarboxylic acid [4-(4,4,5,5-TMDB)-pyridin-2-yl]-amide 1286230-87-2C₁₅H₂₁BN₂O₃288.15
trans-2-(4,4,5,5-TMDB)cyclopropanecarboxylic acid 1612892-47-3C₁₀H₁₇BO₄212.05

TMDB: Tetramethyl-1,3,2-dioxaborolan-2-yl.

Synthesis and Manufacturing

The synthesis of cyclopropanecarboxylic acid {1-[4-(4,4,5,5-tetramethyl- dioxaborolan-2-yl)-phenyl]-ethyl}-amide likely involves multi-step organic transformations:

Cyclopropane Ring Formation

Cyclopropanation strategies include:

  • Simmons-Smith reaction: Treatment of alkenes with diiodomethane and a zinc-copper couple to generate cyclopropane rings .

  • Vinylcyclopropane rearrangements: For stereoselective synthesis of substituted cyclopropanes .

Boronic Ester Installation

The pinacol boronate group is typically introduced via:

  • Miyaura borylation: Palladium-catalyzed coupling of aryl halides with bis(pinacolato)diboron (B₂pin₂) .

  • Transesterification: Exchange of boronic acids with pinacol under dehydrating conditions .

Amide Coupling

The final step likely employs carbodiimide-mediated coupling (e.g., EDC/HOBt) between cyclopropanecarboxylic acid and the amine-containing boronic ester intermediate .

Physicochemical Properties

While experimental data for the target compound is unavailable, key properties can be inferred:

Thermal Stability

Cyclopropane derivatives exhibit moderate thermal stability due to ring strain. The parent cyclopropanecarboxylic acid has a heat capacity (Cp,gasC_{p,gas}) of 94.77 J/mol·K at 298.16 K . Boronic esters generally decompose above 150°C, suggesting similar thermal limits for this compound .

Solubility

  • Polar aprotic solvents: Expected high solubility in DMSO or DMF due to the amide and boronate groups.

  • Aqueous solubility: Limited, as boronic esters hydrolyze slowly in water to form boronic acids .

Spectroscopic Data

  • ¹H NMR: Characteristic signals for cyclopropane protons (δ 1.0–1.5 ppm), aromatic protons (δ 7.2–7.8 ppm), and pinacol methyl groups (δ 1.2–1.3 ppm) .

  • ¹¹B NMR: A singlet near δ 30 ppm, typical of sp²-hybridized boron in pinacol esters .

Applications in Organic Synthesis

Suzuki-Miyaura Cross-Coupling

The boronate group enables aryl-aryl bond formation with palladium catalysts. For example:
Ar-B(pin)+Ar’-XPd(0)Ar-Ar’+B(pin)-X\text{Ar-B(pin)} + \text{Ar'-X} \xrightarrow{\text{Pd(0)}} \text{Ar-Ar'} + \text{B(pin)-X}
This reaction is pivotal in constructing biaryl scaffolds for pharmaceuticals .

Medicinal Chemistry

Cyclopropane amides are explored as:

  • Protease inhibitors: The rigid cyclopropane ring mimics peptide bonds, enhancing target binding .

  • Anticancer agents: Boronic esters show activity against proteasomes, as seen in bortezomib analogs.

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